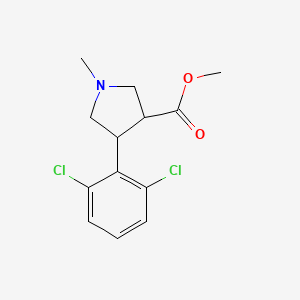
4-(Methoxycarbonyl)-2-methylphenylZinc iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)-2-methylphenylzinc iodide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(Methoxycarbonyl)-2-methylphenylzinc iodide typically involves the reaction of 4-(Methoxycarbonyl)-2-methylphenyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(Methoxycarbonyl)-2-methylphenyl iodide+Zn→4-(Methoxycarbonyl)-2-methylphenylzinc iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxycarbonyl)-2-methylphenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the aryl group of the organozinc compound and the electrophile.
Aplicaciones Científicas De Investigación
4-(Methoxycarbonyl)-2-methylphenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Methoxycarbonyl)-2-methylphenylzinc iodide involves the transfer of the aryl group from the zinc center to an electrophile. This process is facilitated by the coordination of the zinc atom with the solvent (THF) and the electrophile, which stabilizes the transition state and lowers the activation energy of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxycarbonyl)phenylzinc iodide
- 2-Methylphenylzinc iodide
- 4-(Methoxycarbonyl)-2-methylphenylmagnesium bromide
Uniqueness
4-(Methoxycarbonyl)-2-methylphenylzinc iodide is unique due to its specific substitution pattern and the presence of both a methoxycarbonyl group and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C9H9IO2Zn |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
iodozinc(1+);methyl 3-methylbenzene-4-ide-1-carboxylate |
InChI |
InChI=1S/C9H9O2.HI.Zn/c1-7-4-3-5-8(6-7)9(10)11-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
DXYOSGNMEWGBQR-UHFFFAOYSA-M |
SMILES canónico |
CC1=[C-]C=CC(=C1)C(=O)OC.[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


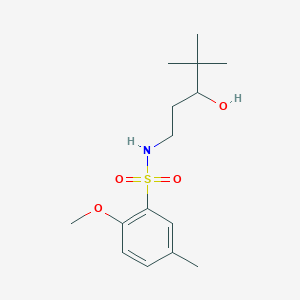


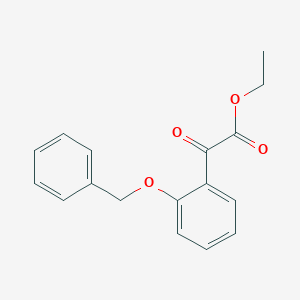
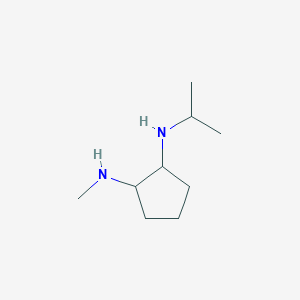
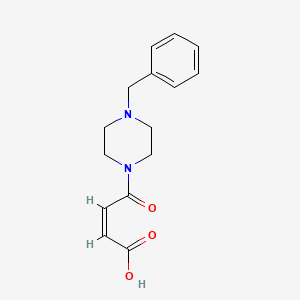
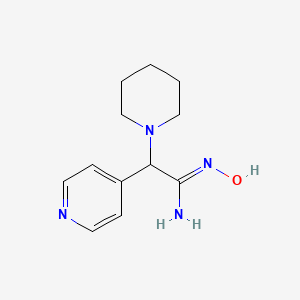
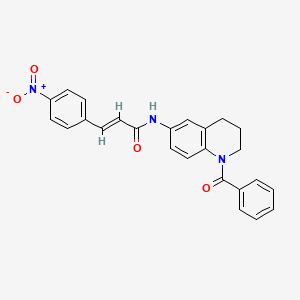
![3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14870299.png)

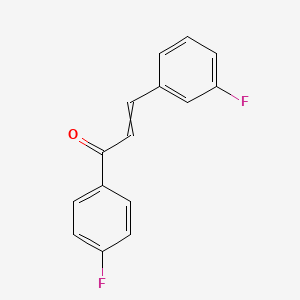
![4-(1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B14870330.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B14870343.png)
